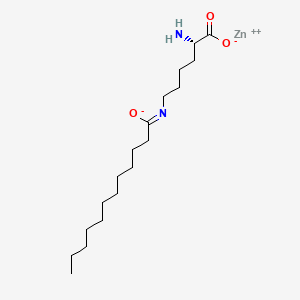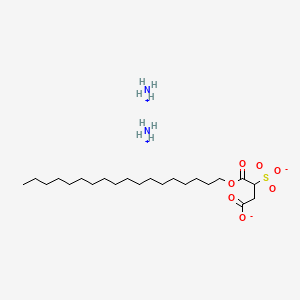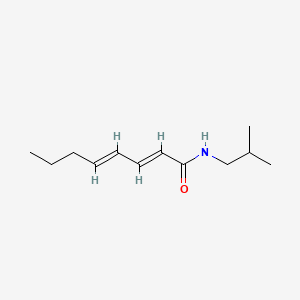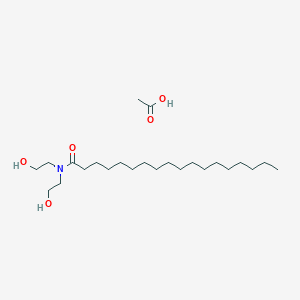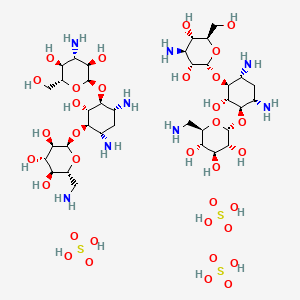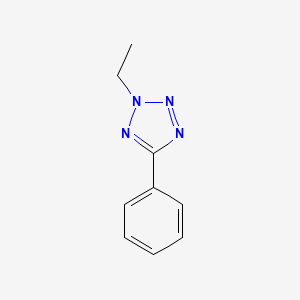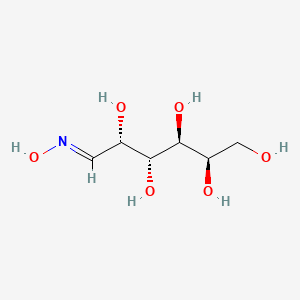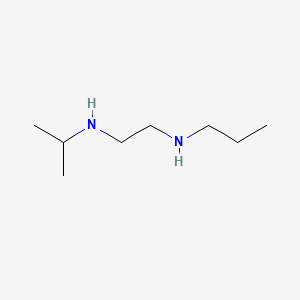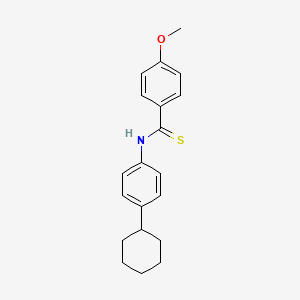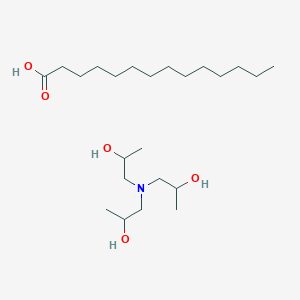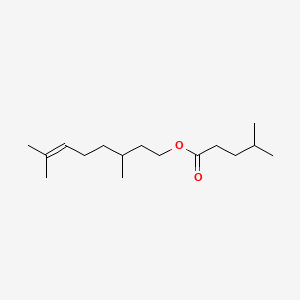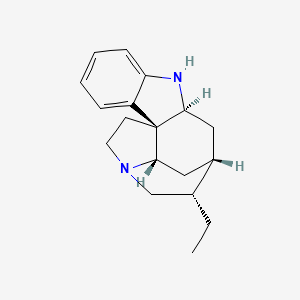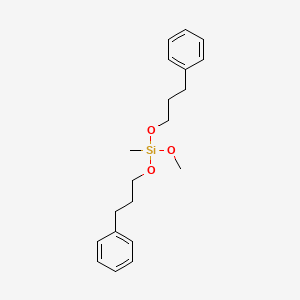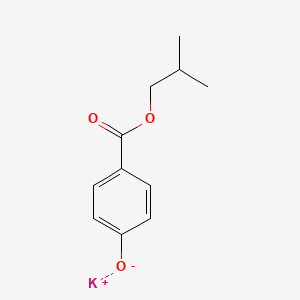
Potassium isobutyl 4-oxidobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium isobutyl 4-oxidobenzoate is an organic compound with the molecular formula C11H15KO3. It is also known as 4-(2-methylpropoxycarbonyl)phenolate. This compound is a potassium salt of isobutyl 4-oxidobenzoate and is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium isobutyl 4-oxidobenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with isobutyl alcohol in the presence of a suitable catalyst, followed by neutralization with potassium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The resulting ester is then treated with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where 4-hydroxybenzoic acid and isobutyl alcohol are reacted in the presence of an acid catalyst such as sulfuric acid. The reaction mixture is then neutralized with potassium hydroxide, and the product is purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium isobutyl 4-oxidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Substituted esters or amides
Wissenschaftliche Forschungsanwendungen
Potassium isobutyl 4-oxidobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of potassium isobutyl 4-oxidobenzoate involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium isobutyl 4-hydroxybenzoate
- Potassium isobutyl 4-methoxybenzoate
- Potassium isobutyl 4-aminobenzoate
Uniqueness
Potassium isobutyl 4-oxidobenzoate is unique due to its specific ester group and potassium salt form, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
32314-53-7 |
|---|---|
Molekularformel |
C11H13KO3 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
potassium;4-(2-methylpropoxycarbonyl)phenolate |
InChI |
InChI=1S/C11H14O3.K/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9;/h3-6,8,12H,7H2,1-2H3;/q;+1/p-1 |
InChI-Schlüssel |
LMLSNCAFLAVBLE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


